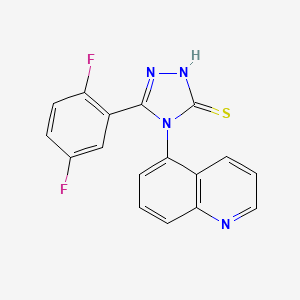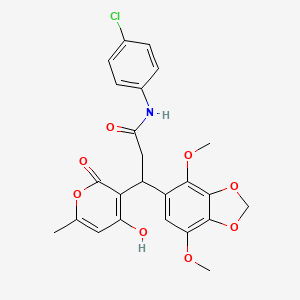![molecular formula C15H14N2O3 B14943748 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyaniline group and a furo[3,4-c]pyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable furo[3,4-c]pyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-({4-[3-(ANILINO)-4-OXO-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDIN-2-YL]PYRIDIN-3-YL}OXY)ETHYL]PROP-2-ENAMIDE: This compound shares structural similarities and is studied for its potential as an EGFR inhibitor for cancer treatment.
N-(4-Methoxybenzylidene)-4-methoxyaniline: Another related compound with similar functional groups.
Uniqueness
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest.
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-(4-methoxyanilino)-6-methyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C15H14N2O3/c1-9-7-10-8-20-15(18)13(10)14(16-9)17-11-3-5-12(19-2)6-4-11/h3-7H,8H2,1-2H3,(H,16,17) |
Clave InChI |
RMJWUKOUQOTENI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)NC3=CC=C(C=C3)OC)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14943666.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)

![3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943694.png)
![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![ethyl 6-amino-5-cyano-13-(4-methoxyphenyl)-11-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943709.png)
![3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943716.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14943734.png)

